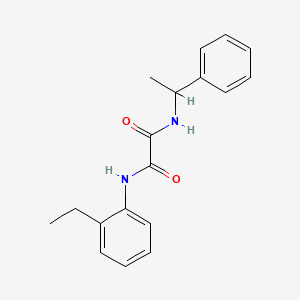
N-cyclooctyl-N'-(3-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-N'-(3-fluorophenyl)urea (C8FPU) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. C8FPU is a urea derivative that has been synthesized for its anti-inflammatory and analgesic properties. The compound has also been studied for its potential use as a selective inhibitor of transient receptor potential vanilloid 1 (TRPV1) channels.
Mecanismo De Acción
The mechanism of action of N-cyclooctyl-N'-(3-fluorophenyl)urea involves its interaction with TRPV1 channels. TRPV1 channels are expressed in sensory neurons and play a key role in the transmission of pain signals. N-cyclooctyl-N'-(3-fluorophenyl)urea has been shown to selectively inhibit TRPV1 channels by binding to a specific site on the channel. This results in the reduction of pain signals transmitted to the brain, leading to analgesic effects.
Biochemical and Physiological Effects:
N-cyclooctyl-N'-(3-fluorophenyl)urea has been shown to have potent anti-inflammatory effects in animal models of arthritis and colitis. The compound has also been demonstrated to have analgesic effects in various pain models. In addition, N-cyclooctyl-N'-(3-fluorophenyl)urea has been shown to have no significant effects on body weight, food intake, or motor coordination, indicating that the compound is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclooctyl-N'-(3-fluorophenyl)urea is its selectivity for TRPV1 channels. This makes it a potential candidate for the development of novel analgesic drugs with fewer side effects than currently available treatments. However, one limitation of N-cyclooctyl-N'-(3-fluorophenyl)urea is its relatively low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-cyclooctyl-N'-(3-fluorophenyl)urea. One area of interest is the development of novel analgesic drugs based on the compound's selective inhibition of TRPV1 channels. Another area of interest is the investigation of N-cyclooctyl-N'-(3-fluorophenyl)urea's anti-inflammatory effects in other disease models, such as multiple sclerosis and inflammatory bowel disease. Finally, further research is needed to optimize the synthesis and formulation of N-cyclooctyl-N'-(3-fluorophenyl)urea for in vivo use.
Métodos De Síntesis
N-cyclooctyl-N'-(3-fluorophenyl)urea is synthesized through a multi-step process that involves the reaction of 3-fluoroaniline with cyclooctanone to form 3-(cyclooctylamino)fluorobenzene. This intermediate is then reacted with phosgene to form the corresponding isocyanate, which is subsequently treated with cyclooctylamine to yield N-cyclooctyl-N'-(3-fluorophenyl)urea. The purity and yield of N-cyclooctyl-N'-(3-fluorophenyl)urea can be improved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-cyclooctyl-N'-(3-fluorophenyl)urea has been studied for its potential use in treating various inflammatory and neuropathic pain conditions. The compound has been shown to have potent anti-inflammatory effects in animal models of arthritis and colitis. In addition, N-cyclooctyl-N'-(3-fluorophenyl)urea has been demonstrated to be a selective inhibitor of TRPV1 channels, which are involved in the transmission of pain signals. This makes N-cyclooctyl-N'-(3-fluorophenyl)urea a potential candidate for the development of novel analgesic drugs.
Propiedades
IUPAC Name |
1-cyclooctyl-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c16-12-7-6-10-14(11-12)18-15(19)17-13-8-4-2-1-3-5-9-13/h6-7,10-11,13H,1-5,8-9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBMETCMIIYQPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824151 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Cyclooctyl-3-(3-fluorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4959256.png)

![4-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}thiomorpholine](/img/structure/B4959270.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4959276.png)
![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-[(4-methyl-5-pyrimidinyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4959280.png)
![ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B4959300.png)

![2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4959305.png)

![1-[2-(4-fluorophenyl)-1-methylethyl]-4-methylpiperazine](/img/structure/B4959311.png)
![1-[2-(allyloxy)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4959313.png)


![N-(2-methoxyethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4959324.png)